Neat Viscosity: DVBDO vs. DGEBA – A 600‑Fold Reduction Enabling Solvent‑Free Infusion Processing
The neat viscosity of 1,2‑epoxy‑4‑(epoxyethyl)benzene (para‑DVBDO) at 25 °C is ≤20 cP (≤0.02 Pa·s), compared with approximately 12 000 cP for standard DGEBA (e.g., EPON 828) under the same conditions [REFS‑1][REFS‑2]. This >600‑fold viscosity reduction eliminates the need for volatile reactive diluents that compromise cured‑state heat resistance, directly addressing the vacuum‑infusion requirement of <300 mPa·s at 25 °C [REFS‑3].
| Evidence Dimension | Neat dynamic viscosity at 25 °C |
|---|---|
| Target Compound Data | ≤20 cP (≤0.02 Pa·s) |
| Comparator Or Baseline | DGEBA (EPON 828): ~12 000 cP (~12 Pa·s) |
| Quantified Difference | ≥600‑fold lower for the target compound |
| Conditions | Neat resin, 25 °C, reported in EP 2547669 B1 and US 2013/0237647 |
Why This Matters
A 600‑fold viscosity advantage allows formulators to meet sub‑300 mPa·s infusion specifications without diluents, preserving >200 °C Tg in the final cured part.
- [1] Gulyas, G.; Bharadwaj, A. R.; Null, M. J. Process for Preparing Divinylarene Dioxides. EP 2547669 B1, 2015. View Source
- [2] UV+EB Technology. The Problem of High Viscosity Oligomers – Part 1. 2021. (Reports DGEBA viscosity ~12 000 cP.) View Source
- [3] Marks, M. J. et al. Divinylarene Dioxide Formulations for Vacuum Resin Infusion Molding. US Patent 9,085,658 B2, 2015. View Source
